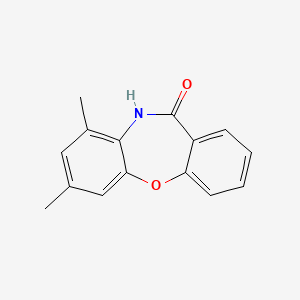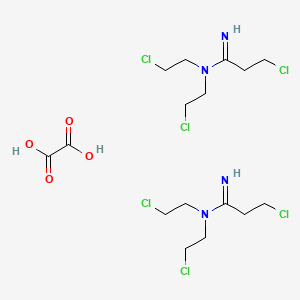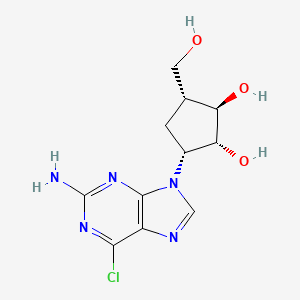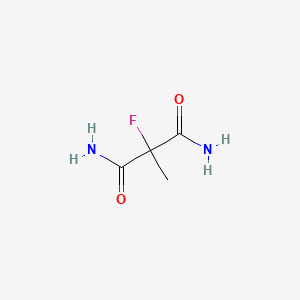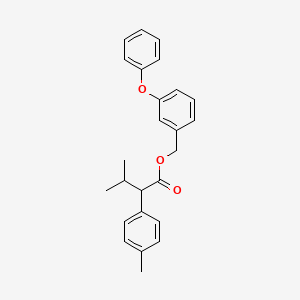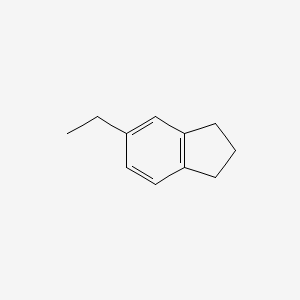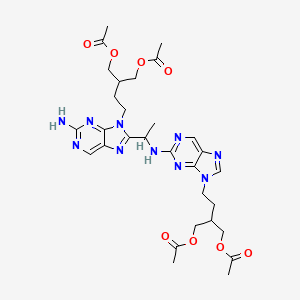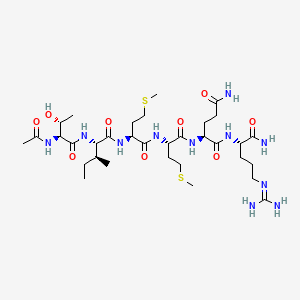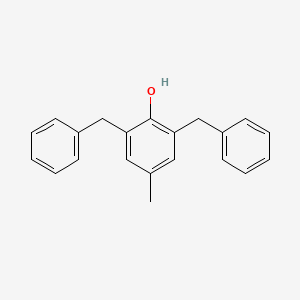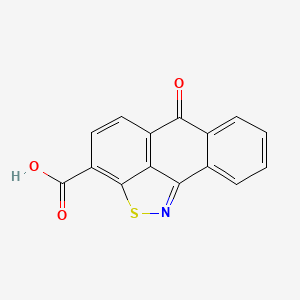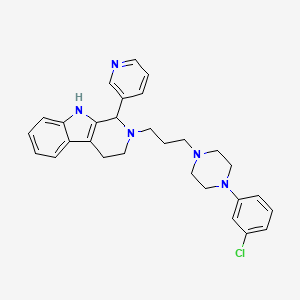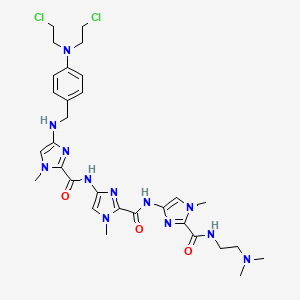
1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and amination. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- is unique due to its specific substituents and functional groups. Similar compounds include:
1H-Imidazole-1-carboxamide: A simpler derivative with fewer substituents.
2-Phenyl-1H-imidazole: Another imidazole derivative with a phenyl group attached.
4,5-Diphenyl-1H-imidazole: A more complex derivative with two phenyl groups.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
150423-48-6 |
|---|---|
Molecular Formula |
C30H40Cl2N12O3 |
Molecular Weight |
687.6 g/mol |
IUPAC Name |
4-[[4-[bis(2-chloroethyl)amino]phenyl]methylamino]-N-[2-[[2-[2-(dimethylamino)ethylcarbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C30H40Cl2N12O3/c1-40(2)15-12-33-28(45)25-36-23(18-42(25)4)38-30(47)27-37-24(19-43(27)5)39-29(46)26-35-22(17-41(26)3)34-16-20-6-8-21(9-7-20)44(13-10-31)14-11-32/h6-9,17-19,34H,10-16H2,1-5H3,(H,33,45)(H,38,47)(H,39,46) |
InChI Key |
TWXFTVSFQQONSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCN(C)C)C)C)NCC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




